(R)-8-Azido-2-(Fmoc-amino)octanoic Acid: A Technical Guide for Researchers
(R)-8-Azido-2-(Fmoc-amino)octanoic Acid: A Technical Guide for Researchers
An in-depth examination of the chemical properties, experimental applications, and strategic implementation of (R)-8-Azido-2-(Fmoc-amino)octanoic acid in advanced bioconjugation and drug development.
(R)-8-Azido-2-(Fmoc-amino)octanoic acid is a bifunctional chemical linker of significant interest in the fields of chemical biology, peptide synthesis, and antibody-drug conjugate (ADC) development. This guide provides a comprehensive overview of its chemical properties, detailed experimental protocols for its use, and a workflow for its application in the synthesis of ADCs.
Core Chemical Properties
(R)-8-Azido-2-(Fmoc-amino)octanoic acid, with the CAS Number 1191429-18-1, possesses a unique molecular architecture that combines a protected amino acid with a terminal azide group. This structure allows for its sequential or orthogonal functionalization, making it a versatile tool for the construction of complex biomolecules.[1][2]
| Property | Value | Reference |
| CAS Number | 1191429-18-1 | [3][4] |
| Molecular Formula | C23H26N4O4 | [4] |
| Molecular Weight | 422.48 g/mol | [3] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in organic solvents such as DMF, DMSO, and CH2Cl2 | |
| Storage | Store at -20°C for long-term stability | [5] |
Note: Specific quantitative data such as melting point and optical rotation for this compound are not consistently reported in publicly available sources. Researchers should refer to the supplier's certificate of analysis for lot-specific data.
Spectroscopic Characterization
While a specific, publicly available, complete set of spectroscopic data for (R)-8-Azido-2-(Fmoc-amino)octanoic acid is limited, the expected spectral features can be inferred from its structural components.
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the Fmoc protecting group (aromatic protons typically in the range of 7.2-7.8 ppm), the octanoic acid backbone (aliphatic protons), and the methine proton at the chiral center.
-
¹³C NMR: The carbon NMR spectrum will display resonances corresponding to the carbonyl carbons of the carboxylic acid and the Fmoc group, the aromatic carbons of the fluorenyl moiety, and the aliphatic carbons of the octanoic acid chain.
-
IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for the N-H and C=O stretching of the carbamate, the C=O stretching of the carboxylic acid, and the characteristic strong stretching vibration of the azide group (N₃) typically found around 2100 cm⁻¹.
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Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the compound's molecular weight, which can be used to confirm its identity and purity.
Experimental Protocols
The utility of (R)-8-Azido-2-(Fmoc-amino)octanoic acid lies in the selective reactivity of its two functional groups: the Fmoc-protected amine and the terminal azide.
Fmoc Deprotection
The fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile protecting group for amines, commonly used in solid-phase peptide synthesis (SPPS).
Materials:
-
(R)-8-Azido-2-(Fmoc-amino)octanoic acid-functionalized resin or substrate
-
20% Piperidine in N,N-Dimethylformamide (DMF)
-
DMF
-
Dichloromethane (DCM)
Procedure:
-
Swell the resin in DMF for 30-60 minutes.
-
Drain the DMF and add the 20% piperidine in DMF solution to the resin.
-
Agitate the mixture for 5 minutes, then drain the solution.
-
Add a fresh portion of 20% piperidine in DMF and agitate for an additional 15 minutes to ensure complete removal of the Fmoc group.
-
Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) and then with DCM (3-5 times) to remove residual piperidine and dibenzofulvene-piperidine adduct.[6]
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The azide group of (R)-8-Azido-2-(Fmoc-amino)octanoic acid can be selectively reacted with a terminal alkyne in the presence of a copper(I) catalyst to form a stable 1,2,3-triazole linkage. This "click chemistry" reaction is highly efficient and bioorthogonal.
Materials:
-
Azide-functionalized molecule (e.g., antibody modified with (R)-8-Azido-2-(Fmoc-amino)octanoic acid)
-
Alkyne-functionalized payload (e.g., cytotoxic drug)
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-stabilizing ligand
-
Phosphate-buffered saline (PBS) or other suitable buffer
Procedure:
-
Prepare stock solutions of CuSO₄ (e.g., 100 mM in water), THPTA (e.g., 200 mM in water), and sodium ascorbate (e.g., 100 mM in water, freshly prepared).
-
In a reaction vessel, combine the azide-functionalized antibody with the alkyne-functionalized drug in a suitable buffer. Molar ratios may need to be optimized but a common starting point is a 4 to 10-fold molar excess of the drug-alkyne.
-
Prepare the copper(I) catalyst by pre-mixing CuSO₄ and THPTA in a 1:2 molar ratio.
-
Add the Cu(I)/THPTA complex to the antibody-drug mixture.
-
Initiate the reaction by adding sodium ascorbate.
-
Incubate the reaction at room temperature for 30-60 minutes, protected from light.
-
Purify the resulting antibody-drug conjugate using size-exclusion chromatography or other appropriate methods to remove unreacted reagents.[7]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
For biological systems where the cytotoxicity of copper is a concern, a copper-free click chemistry approach, SPAAC, can be employed. This reaction utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), which reacts spontaneously with the azide.
Materials:
-
Azide-functionalized molecule (e.g., antibody modified with (R)-8-Azido-2-(Fmoc-amino)octanoic acid)
-
DBCO-functionalized payload (e.g., cytotoxic drug)
-
Phosphate-buffered saline (PBS) or other suitable buffer
Procedure:
-
Dissolve the azide-conjugated antibody in a suitable buffer (e.g., PBS, pH 7.4).
-
Prepare a stock solution of the DBCO-functionalized drug linker in an organic solvent such as DMSO.
-
Add the DBCO-drug linker solution to the antibody solution. A molar excess of the DBCO-linker is typically used.
-
Incubate the reaction mixture for 2-12 hours at room temperature or 4°C.
-
Purify the ADC using appropriate chromatography techniques to remove excess DBCO-drug linker.[8]
Application in Antibody-Drug Conjugate (ADC) Synthesis
(R)-8-Azido-2-(Fmoc-amino)octanoic acid serves as a non-cleavable linker in the synthesis of ADCs.[9][10] The octanoic acid chain provides a spacer between the antibody and the cytotoxic payload, which can be crucial for optimal efficacy. The overall workflow for generating a site-specific ADC using this linker involves several key stages.
This workflow highlights the modular nature of ADC synthesis, where the antibody and drug are functionalized separately before being conjugated via a highly specific click reaction. The use of (R)-8-Azido-2-(Fmoc-amino)octanoic acid in this process allows for precise control over the conjugation site and stoichiometry, leading to the production of homogeneous ADCs with well-defined properties.
Conclusion
(R)-8-Azido-2-(Fmoc-amino)octanoic acid is a valuable and versatile tool for researchers in drug development and chemical biology. Its unique bifunctional nature enables the straightforward synthesis of complex bioconjugates, particularly antibody-drug conjugates. The experimental protocols provided in this guide offer a starting point for the successful implementation of this linker in various research applications. As the demand for more sophisticated and precisely engineered biotherapeutics continues to grow, the importance of well-characterized and versatile linkers like (R)-8-Azido-2-(Fmoc-amino)octanoic acid will undoubtedly increase.
References
- 1. (R)-8-Azido-2-(Fmoc-amino)octanoic acid | CAS:1191429-18-1 | AxisPharm [axispharm.com]
- 2. dev.spectrabase.com [dev.spectrabase.com]
- 3. (R)-8-Azido-2-(Fmoc-amino)octanoic acid|1191429-18-1|MSDS [dcchemicals.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. amsbio.com [amsbio.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. LIPID MAPS [lipidmaps.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. (R)-8-Azido-2-(Fmoc-amino)octanoic acid - Nordic Biosite [nordicbiosite.com]
- 10. (R)-8-Azido-2-(Fmoc-amino)octanoic acid | 126828-35-1 | Benchchem [benchchem.com]

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